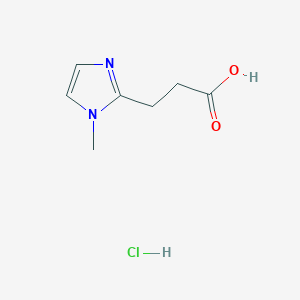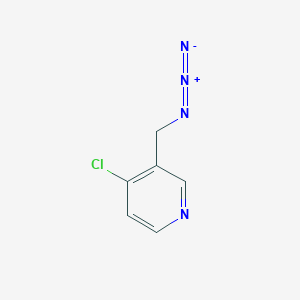
3-Azidomethyl-4-chloro-pyridine
概要
説明
3-Azidomethyl-4-chloro-pyridine is an organic compound that belongs to the class of azides and chloropyridines It is characterized by the presence of an azidomethyl group (-CH2N3) and a chlorine atom attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azidomethyl-4-chloro-pyridine typically involves the introduction of the azidomethyl group to a chloropyridine precursor. One common method is the nucleophilic substitution reaction where a chloromethyl group is replaced by an azidomethyl group using sodium azide (NaN3) as the azide source. The reaction is usually carried out in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .
化学反応の分析
Types of Reactions
3-Azidomethyl-4-chloro-pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in solvents like DMF or DMSO.
Cycloaddition: Alkynes in the presence of copper(I) catalysts.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
科学的研究の応用
3-Azidomethyl-4-chloro-pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Medicinal Chemistry: Potential precursor for the development of biologically active compounds, including antimicrobial and anticancer agents.
Materials Science: Utilized in the preparation of functional materials, such as polymers and nanomaterials, due to its reactive azide group.
作用機序
The mechanism of action of 3-Azidomethyl-4-chloro-pyridine depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism involving the formation of a five-membered ring. In reduction reactions, the azide group is converted to an amine group through the addition of hydrogen atoms .
類似化合物との比較
Similar Compounds
4-Chloro-3-methylpyridine: Similar structure but with a methyl group instead of an azidomethyl group.
3-Azidomethylpyridine: Lacks the chlorine atom on the pyridine ring.
4-Azidomethyl-3-chloropyridine: Similar structure but with the azidomethyl group at a different position on the pyridine ring.
Uniqueness
3-Azidomethyl-4-chloro-pyridine is unique due to the presence of both an azidomethyl group and a chlorine atom on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and materials science .
特性
IUPAC Name |
3-(azidomethyl)-4-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-6-1-2-9-3-5(6)4-10-11-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEBYLQHGWEVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294601 | |
| Record name | Pyridine, 3-(azidomethyl)-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874821-40-6 | |
| Record name | Pyridine, 3-(azidomethyl)-4-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874821-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-(azidomethyl)-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Methoxypropyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B1660973.png)
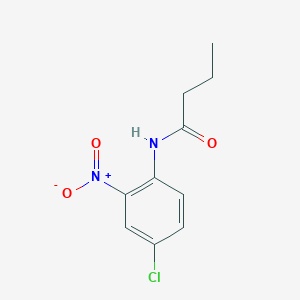
![3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B1660979.png)



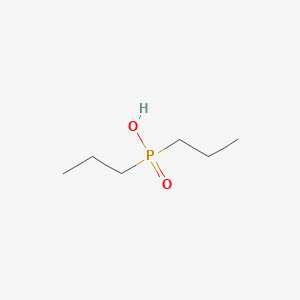
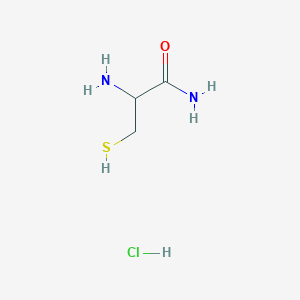
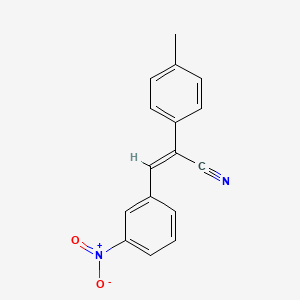
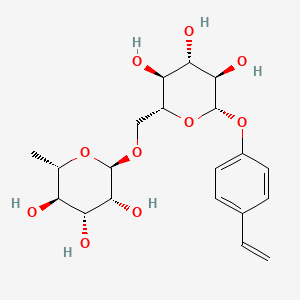
![5-[(4-Dimethylaminophenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1660992.png)
![6-(1,5-Diphenylpyrazol-3-yl)-2-phenylbenzo[de]isoquinoline-1,3-dione](/img/structure/B1660994.png)
![Benzoxazole, 2-[(3-pyridinylmethyl)thio]-](/img/structure/B1660995.png)
